molecular formula C10H9FO2 B7965853 1-(3-Fluorophenyl)butane-2,3-dione

1-(3-Fluorophenyl)butane-2,3-dione

Cat. No.: B7965853
M. Wt: 180.17 g/mol
InChI Key: FDZRBMGMECOGQC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)butane-2,3-dione is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butane-2,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)butane-2,3-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butane-2,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)butane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)butane-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)butane-2,3-dione exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)butane-2,3-dione: Similar structure but with the fluorine atom in the para position.

    1-(3-Chlorophenyl)butane-2,3-dione: Chlorine atom instead of fluorine.

    1-(3-Methylphenyl)butane-2,3-dione: Methyl group instead of fluorine.

Uniqueness: 1-(3-Fluorophenyl)butane-2,3-dione is unique due to the presence of the fluorine atom in the meta position, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(3-fluorophenyl)butane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)10(13)6-8-3-2-4-9(11)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZRBMGMECOGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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